Cas no 398151-59-2 (4-Formyl-3-methylphenylboronic acid)
4-Formyl-3-methylphenylboronic acid Chemical and Physical Properties
Names and Identifiers
-
- (4-Formyl-3-methylphenyl)boronic acid
- 4-Formyl-3-methylphenylboronic acid
- 4-FORMYL-3-METHYLPHENYLBORONIC ACID 0.97
- Boronic acid,(4-formyl-3-methylphenyl)- (9CI)
- 3-methyl-4-formylbenzene-boronic acid
- BS-25090
- FT-0740564
- DTXSID90624996
- MFCD10566601
- N12929
- (4-Formyl-3-methylphenyl)boronicacid
- SCHEMBL143164
- 398151-59-2
- CS-0174815
- AKOS006304556
- SSVPHQYUDZPVQX-UHFFFAOYSA-N
- EN300-6405030
- A873557
- YQA15159
- DA-31939
-
- MDL: MFCD10566601
- Inchi: 1S/C8H9BO3/c1-6-4-8(9(11)12)3-2-7(6)5-10/h2-5,11-12H,1H3
- InChI Key: SSVPHQYUDZPVQX-UHFFFAOYSA-N
- SMILES: OB(C1C=CC(C=O)=C(C)C=1)O
Computed Properties
- Exact Mass: 164.06400
- Monoisotopic Mass: 164.0644743g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 160
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 57.5Ų
Experimental Properties
- Density: 1.2±0.1 g/cm3
- Melting Point: Not available
- Boiling Point: 365.9±52.0 °C at 760 mmHg
- Flash Point: 175.1±30.7 °C
- PSA: 57.53000
- LogP: -0.51270
- Vapor Pressure: 0.0±0.9 mmHg at 25°C
4-Formyl-3-methylphenylboronic acid Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
4-Formyl-3-methylphenylboronic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F184289-1g |
4-Formyl-3-methylphenylboronic acid |
398151-59-2 | 98% | 1g |
¥2239.90 | 2023-09-02 | |
| Alichem | A019120359-1g |
(4-Formyl-3-methylphenyl)boronic acid |
398151-59-2 | 95% | 1g |
$734.40 | 2023-09-02 | |
| TRC | F701298-25mg |
4-Formyl-3-methylphenylboronic acid |
398151-59-2 | 25mg |
$92.00 | 2023-05-18 | ||
| TRC | F701298-50mg |
4-Formyl-3-methylphenylboronic acid |
398151-59-2 | 50mg |
$150.00 | 2023-05-18 | ||
| TRC | F701298-100mg |
4-Formyl-3-methylphenylboronic acid |
398151-59-2 | 100mg |
$224.00 | 2023-05-18 | ||
| TRC | F701298-250mg |
4-Formyl-3-methylphenylboronic acid |
398151-59-2 | 250mg |
$397.00 | 2023-05-18 | ||
| abcr | AB272278-1 g |
4-Formyl-3-methylphenylboronic acid, 95%; . |
398151-59-2 | 95% | 1g |
€457.00 | 2023-04-26 | |
| abcr | AB272278-250mg |
4-Formyl-3-methylphenylboronic acid, 95%; . |
398151-59-2 | 95% | 250mg |
€200.10 | 2025-02-21 | |
| abcr | AB272278-1g |
4-Formyl-3-methylphenylboronic acid, 95%; . |
398151-59-2 | 95% | 1g |
€347.40 | 2025-02-21 | |
| eNovation Chemicals LLC | D637410-1g |
(4-formyl-3-methylphenyl)boronic acid |
398151-59-2 | 95% | 1g |
$630 | 2024-08-03 |
4-Formyl-3-methylphenylboronic acid Suppliers
4-Formyl-3-methylphenylboronic acid Related Literature
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R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
Additional information on 4-Formyl-3-methylphenylboronic acid
Professional Introduction to 4-Formyl-3-methylphenylboronic Acid (CAS No. 398151-59-2)
4-Formyl-3-methylphenylboronic acid is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science due to its versatile applications. This compound, identified by the Chemical Abstracts Service Number (CAS No.) 398151-59-2, is a derivative of phenylboronic acid, featuring both a formyl group and a methyl substituent on the aromatic ring. These structural characteristics make it a valuable intermediate in various synthetic processes, particularly in cross-coupling reactions and drug development.
The formyl group (–CHO) attached to the benzene ring in 4-formyl-3-methylphenylboronic acid enhances its reactivity, enabling participation in condensation reactions and oxidation processes. This functionality is particularly useful in the synthesis of complex molecules, where it can serve as a precursor for forming new carbon-carbon bonds. The methyl group (–CH₃) at the ortho position relative to the formyl group influences the electronic properties of the aromatic ring, making it more susceptible to electrophilic aromatic substitution reactions. This dual reactivity makes the compound an attractive candidate for medicinal chemists seeking to develop novel therapeutic agents.
In recent years, research involving 4-formyl-3-methylphenylboronic acid has expanded into several promising areas. One notable application is in the field of boron-containing pharmaceuticals, where boronic acids are increasingly recognized for their role in targeted drug delivery systems. For instance, studies have demonstrated that boronic acid derivatives can exhibit significant bioactivity when incorporated into small molecule drugs, particularly in the context of protease inhibition. The presence of both the formyl and methyl groups allows for fine-tuning of binding interactions with biological targets, making this compound a valuable scaffold for drug design.
Another area where 4-formyl-3-methylphenylboronic acid has shown promise is in materials science, particularly in the development of organic electronic materials. Boronate esters derived from this compound have been explored as ligands in transition metal-catalyzed reactions, which are crucial for synthesizing advanced materials such as conductive polymers and organic semiconductors. The ability to modify the electronic properties of the aromatic ring through functionalization with a formyl group and a methyl group provides researchers with greater control over material characteristics, such as charge transport efficiency and optical properties.
The synthesis of 4-formyl-3-methylphenylboronic acid typically involves multi-step organic transformations starting from commercially available precursors like 3-methylsalicylaldehyde or 3-methylphenol. The introduction of the boronic acid functionality is commonly achieved through lithiation followed by reaction with trimethyl borate or via direct borylation methods using palladium or copper catalysts. These synthetic routes highlight the compound's accessibility while maintaining high purity standards required for pharmaceutical applications.
Recent advancements in computational chemistry have further enhanced the understanding of 4-formyl-3-methylphenylboronic acid's reactivity and potential applications. Molecular modeling studies have revealed insights into how its structure interacts with biological targets, providing a rational basis for designing more effective drug candidates. Additionally, green chemistry approaches have been explored to optimize synthetic protocols, reducing waste and improving sustainability without compromising yield or purity.
The role of 4-formyl-3-methylphenylboronic acid in medicinal chemistry extends beyond its use as an intermediate. It has been incorporated into libraries of compounds for high-throughput screening (HTS) to identify novel bioactive molecules. Its unique structural features allow it to mimic natural substrates or inhibitors, facilitating the discovery of new therapeutic pathways. For example, derivatives of this compound have been investigated for their potential anti-inflammatory and anticancer properties, leveraging their ability to modulate enzyme activity and cellular signaling pathways.
In conclusion, 4-formyl-3-methylphenylboronic acid (CAS No. 398151-59-2) represents a versatile and highly functional compound with broad applications across pharmaceuticals and materials science. Its structural features—specifically the combination of a formyl group and a methyl substituent—enhance its utility in synthetic chemistry while offering opportunities for innovation in drug development and advanced material design. As research continues to uncover new possibilities for this compound, its significance is expected to grow further, solidifying its position as a cornerstone in modern chemical research.
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